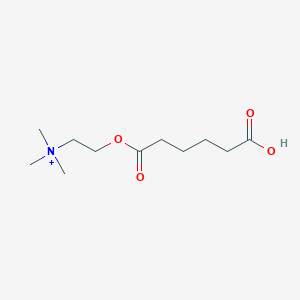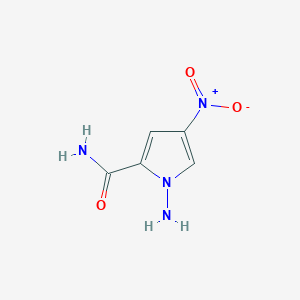
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is a synthetic organic compound characterized by the presence of a trifluoroethanol group and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol typically involves the reaction of dihydrofuran with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different alcohols or hydrocarbons.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid, while reduction could yield a simpler alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antiviral activities.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a solvent in specific applications.
Mechanism of Action
The mechanism by which (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The trifluoroethanol group may play a role in stabilizing certain molecular conformations or enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Trifluoroethanol: A simpler compound with similar fluorinated alcohol functionality.
Dihydrofuran: Shares the furan ring structure but lacks the trifluoroethanol group.
Uniqueness
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is unique due to the combination of the dihydrofuran ring and the trifluoroethanol group, which imparts distinct chemical and physical properties not found in simpler analogs.
Properties
Molecular Formula |
C6H7F3O2 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
(1E)-2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2/b5-4+ |
InChI Key |
GJYILYRGBXOGBO-SNAWJCMRSA-N |
Isomeric SMILES |
C1C/C(=C(/C(F)(F)F)\O)/OC1 |
Canonical SMILES |
C1CC(=C(C(F)(F)F)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
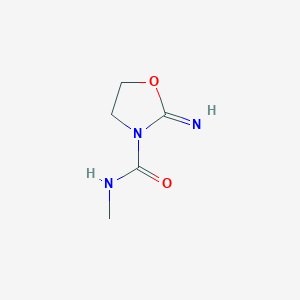

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
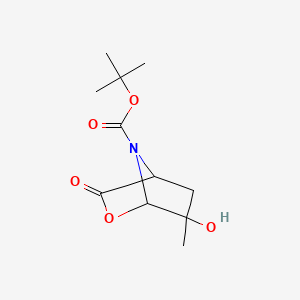
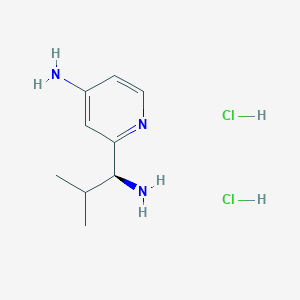
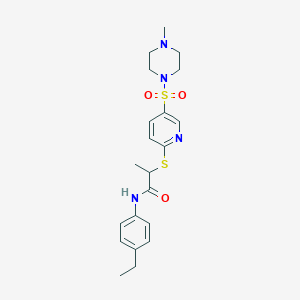
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)

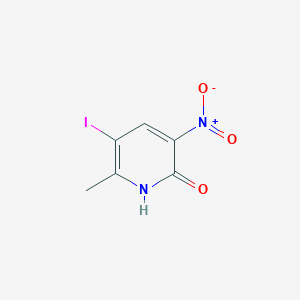
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
